molecular formula C15H16N2O2S2 B5545708 N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5545708
M. Wt: 320.4 g/mol
InChI Key: WMDDBEPLARUMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzothiophene core substituted with a thiophene-2-carbonylamino group at position 2 and an N-methylcarboxamide group at position 2. Its structure combines lipophilic (tetrahydrobenzothiophene, thiophene) and polar (carboxamide) moieties, making it relevant for central nervous system (CNS) drug discovery, particularly as a modulator of dopamine D1 receptors . The molecule’s synthetic route typically involves multicomponent reactions or stepwise acylation of a 2-aminobenzothiophene precursor, as seen in structurally related compounds .

Properties

IUPAC Name

N-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-16-14(19)12-9-5-2-3-6-10(9)21-15(12)17-13(18)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDDBEPLARUMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it has a molecular weight of approximately 284.36 g/mol. Its structural features include:

  • Benzothiophene ring : Imparts stability and biological activity.
  • Thienylcarbonyl group : Enhances interaction with biological targets.

Pharmacological Profile

The pharmacological profile of this compound indicates several potential therapeutic applications.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, it may interact with the kinesin-like protein KIF11, which plays a crucial role in mitosis and cellular transport processes .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in breast cancer cell lines where the compound demonstrated significant cytotoxicity .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines .

Antimicrobial Activity

This compound also displays promising antimicrobial properties:

  • Antifungal Activity : In vitro studies have shown that derivatives of the compound exhibit antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations .
  • Antimycobacterial Properties : Preliminary tests indicate that certain analogs possess activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusKey Findings
AnticancerInduced apoptosis in breast cancer cells; inhibited KIF11 activity.
Synergistic EffectsEnhanced cytotoxicity when combined with standard chemotherapy drugs.
AntimicrobialExhibited antifungal and antimycobacterial activities; low MIC values noted.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The thienylcarbonyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The benzothiophene core has been associated with antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
  • Neuroprotective Effects
    • There is emerging evidence that compounds in this class may exert neuroprotective effects. The ability to cross the blood-brain barrier could make it beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's.

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to involve modulation of key signaling pathways associated with cell survival and apoptosis.
  • Drug Development
    • This compound serves as a lead structure for the synthesis of novel derivatives aimed at improving efficacy and reducing toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Material Science Applications

  • Polymer Chemistry
    • The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology
    • This compound can be employed in the development of nanocarriers for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is a promising area of research.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
NeuroprotectionIn vitro studies indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds reveals key differences in substituents, physicochemical properties, and biological activities:

Structural Analogues

Compound Name Key Structural Differences vs. Target Compound Biological Activity/Application
6-tert-Butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-position tert-butyl substituent replaces N-methyl group Dopamine D1 receptor PAM (positive allosteric modulator); used in CNS studies
N,N-Diethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (K01) N,N-diethyl instead of N-methyl on carboxamide Undisclosed biological activity; higher lipophilicity (logP ~3.5 vs. ~2.8 for target)
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Trifluoroacetyl group replaces thiophene-2-carbonylamino; benzyl substituent at carboxamide Antimicrobial screening candidate
2-[[(4-Methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Azomethine (Schiff base) replaces thiophene-2-carbonylamino; 3-methylphenyl substituent Antibacterial and antifungal activities

Physicochemical Properties

  • Lipophilicity (logP): Target compound: Estimated logP ~2.8 (moderate solubility due to N-methyl and polar carboxamide). K01 (N,N-diethyl analogue): logP ~3.5 (increased lipophilicity due to diethyl groups) .
  • Metabolic Stability:

    • The N-methyl group in the target compound may confer better metabolic stability compared to N,N-diethyl (K01) or tert-butyl (CID 2862078) derivatives, which are prone to oxidative metabolism .

Research Findings and Key Takeaways

Substituent Effects: N-Alkylation: N-Methyl optimizes solubility and metabolic stability compared to bulkier N-alkyl groups (e.g., tert-butyl, diethyl). Thiophene vs. Aryl Groups: Thiophene-2-carbonylamino enhances CNS activity, while aryl substituents (e.g., 4-methoxyphenyl) favor antimicrobial effects .

Biological Relevance:

  • The target compound’s balance of lipophilicity and polarity makes it a promising candidate for CNS-targeted therapies, whereas analogues with polar substituents (e.g., morpholine, pyrimidine) are explored for peripheral targets .

Unresolved Questions:

  • Impact of stereochemistry (e.g., tetrahydrobenzothiophene ring conformation) on activity remains underexplored.
  • Structure-activity relationship (SAR) studies are needed to optimize selectivity over related receptors (e.g., dopamine D2).

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-methyl-2-[(2-thienylcarbonyl)amino]-tetrahydrobenzothiophene-3-carboxamide derivatives?

Answer:
The synthesis typically involves multi-step protocols starting with cyclohexanone or substituted cyclohexanones. Key steps include:

  • Cyclocondensation : Cyclohexanone reacts with methyl cyanoacetate and elemental sulfur in methanol under diethylamine catalysis to form the tetrahydrobenzothiophene core (e.g., intermediate 11a) .
  • Acylation : The amino group at the 2-position is acylated using thiophene-2-carbonyl chloride or anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under reflux. Purification via reverse-phase HPLC or recrystallization (methanol/water) yields the final product .
  • Example : Compound 2 (67% yield) was synthesized by reacting intermediate 11f with cis-1,2,3,6-tetrahydrophthalic anhydride in CH₂Cl₂, followed by HPLC purification .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound class?

Answer:
Critical optimization parameters include:

  • Catalyst Selection : Diethylamine or piperidine enhances cyclocondensation efficiency by deprotonating intermediates .
  • Solvent and Temperature : Refluxing in CH₂Cl₂ for acylation ensures complete reaction, while lower temperatures (0–5°C) minimize side reactions during cyclocondensation .
  • Purification : Gradient elution in reverse-phase HPLC (methanol/water, 30% → 100%) resolves structurally similar byproducts, as seen in compound 2 (67% yield) .

Basic: What spectroscopic and analytical techniques are essential for characterizing these derivatives?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, compound 23 shows distinct methylene proton signals at δ 2.82–2.64 ppm (tetrahydrobenzothiophene ring) and aromatic protons from the thienyl group .
  • HRMS/LC-MS : Validates molecular weight (e.g., compound 14: HRMS m/z 301.1379 [M+H]⁺) .

Advanced: How can researchers resolve contradictions in NMR data for structurally analogous derivatives?

Answer:

  • Variable Temperature NMR : Detects dynamic processes (e.g., conformational flipping in cyclohexene rings, as in compound 11a) .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals. For example, NOESY correlations distinguish axial vs. equatorial substituents in disordered cyclohexene rings .
  • Isotopic Labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous couplings in acylated products .

Advanced: What computational approaches predict metabolic stability and aldehyde oxidase (AO) susceptibility for these compounds?

Answer:

  • Density Functional Theory (DFT) : Calculates electron-deficient regions prone to AO-mediated oxidation (e.g., tetrahydrobenzothiophene’s sulfur atom) .
  • Molecular Docking : Simulates interactions with AO’s active site to identify metabolically labile motifs .
  • In Silico QSAR Models : Correlate substituent electronic effects (e.g., electron-withdrawing groups on the thienyl ring) with metabolic half-lives .

Basic: What biological activities are reported for tetrahydrobenzothiophene-3-carboxamide derivatives?

Answer:

  • Antibacterial Activity : Derivatives exhibit MIC values of 2–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or ROS generation .
  • Antifungal Activity : Compounds like (I) and (II) inhibit C. albicans (MIC = 8 µg/mL) by targeting ergosterol biosynthesis .

Advanced: How can researchers design experiments to elucidate the antibacterial mechanism of action?

Answer:

  • Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to detect cell wall damage .
  • ROS Detection : Employ DCFH-DA to quantify intracellular oxidative stress post-treatment .
  • Proteomics : Compare protein expression profiles in treated vs. untreated bacteria to identify disrupted pathways .

Advanced: What crystallographic strategies address disorder in tetrahydrobenzothiophene derivatives?

Answer:

  • Multi-Conformer Modeling : Refine disordered atoms (e.g., cyclohexene C6/C7 in compound 11a) using PART commands in SHELXL, with occupancy factors (e.g., 0.81:0.19) .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···N dimers in compound 11a) to validate packing motifs .
  • Thermal Ellipsoid Plots : Visualize anisotropic displacement parameters to distinguish static vs. dynamic disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.